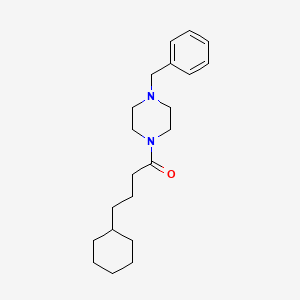
N-(3-cyanophenyl)-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-4-iodobenzamide, also known as CPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPIB is a potent inhibitor of cyclic nucleotide-gated (CNG) ion channels, which play a crucial role in various physiological processes.
作用機序
N-(3-cyanophenyl)-4-iodobenzamide acts as a potent inhibitor of CNG channels by binding to the channel pore and blocking ion permeation. The binding of N-(3-cyanophenyl)-4-iodobenzamide to CNG channels is highly specific, and it does not affect other ion channels or receptors. N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit both cyclic nucleotide-activated and cyclic nucleotide-independent CNG channels.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In the retina, N-(3-cyanophenyl)-4-iodobenzamide has been shown to block the light response of rod and cone photoreceptors, indicating that CNG channels are essential for phototransduction. In the olfactory system, N-(3-cyanophenyl)-4-iodobenzamide has been used to study the role of CNG channels in odor detection and discrimination. In the cardiovascular system, N-(3-cyanophenyl)-4-iodobenzamide has been shown to inhibit the pacemaker activity of sinoatrial node cells, indicating that CNG channels play a role in cardiac rhythm regulation.
実験室実験の利点と制限
One of the major advantages of using N-(3-cyanophenyl)-4-iodobenzamide in lab experiments is its high specificity for CNG channels, which allows for selective inhibition of these channels without affecting other ion channels or receptors. However, N-(3-cyanophenyl)-4-iodobenzamide has a relatively short half-life, which limits its use in long-term experiments. Additionally, N-(3-cyanophenyl)-4-iodobenzamide is relatively expensive and can be difficult to synthesize, which may limit its availability to researchers.
将来の方向性
There are several future directions for research involving N-(3-cyanophenyl)-4-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of CNG channels. Another area of interest is the study of the role of CNG channels in disease states, such as retinal degeneration and heart failure. Finally, the use of N-(3-cyanophenyl)-4-iodobenzamide in drug discovery and development is an area of potential future research, as CNG channels have been implicated in a variety of diseases and disorders.
合成法
The synthesis of N-(3-cyanophenyl)-4-iodobenzamide involves a multi-step process, starting with the reaction of 3-cyanophenylboronic acid and 4-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline, followed by a final reaction with cyanogen bromide to yield N-(3-cyanophenyl)-4-iodobenzamide.
科学的研究の応用
N-(3-cyanophenyl)-4-iodobenzamide has been extensively used in scientific research as a tool to study CNG channels. These channels are present in a variety of cell types and play important roles in sensory transduction, synaptic transmission, and regulation of ion homeostasis. N-(3-cyanophenyl)-4-iodobenzamide has been used to study the physiological and pathological functions of CNG channels in various systems, including the retina, olfactory system, and cardiovascular system.
特性
IUPAC Name |
N-(3-cyanophenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQEDGMQZNWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)
![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

